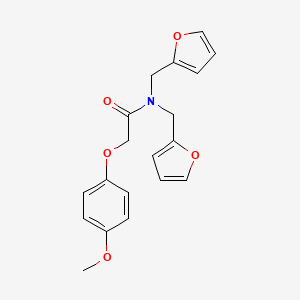
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by its unique structure, which includes furylmethyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-furylmethylamine and 4-methoxyphenoxyacetic acid.
Condensation Reaction: The 2-furylmethylamine is reacted with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Systems: Employing automated synthesis systems to precisely control reaction parameters and scale up production.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furylmethyl ketones or carboxylic acids.
Reduction: Conversion to the corresponding alcohols.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the materials science industry, the compound can be used as a precursor for the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furylmethyl and methoxyphenoxy groups facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-furylmethyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N,N-bis(2-furylmethyl)-2-(4-chlorophenoxy)acetamide: Contains a chloro group instead of a methoxy group.
N,N-bis(2-furylmethyl)-2-(4-nitrophenoxy)acetamide: Features a nitro group in place of the methoxy group.
Uniqueness
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This makes it distinct from its analogs and potentially more suitable for certain applications, particularly in medicinal chemistry where the methoxy group can enhance bioavailability and metabolic stability.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19NO5/c1-22-15-6-8-16(9-7-15)25-14-19(21)20(12-17-4-2-10-23-17)13-18-5-3-11-24-18/h2-11H,12-14H2,1H3 |
InChI Key |
ONYMPCPGQQRHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















